molecular formula C17H24ClN3O4 B12825305 Ethyl 2-(4-(4-amino-5-chloro-2-methoxybenzamido)piperidin-1-yl)acetate

Ethyl 2-(4-(4-amino-5-chloro-2-methoxybenzamido)piperidin-1-yl)acetate

Cat. No.: B12825305
M. Wt: 369.8 g/mol
InChI Key: LSLQRZTYCUKARG-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(4-amino-5-chloro-2-methoxybenzamido)piperidin-1-yl)acetate is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a piperidine ring substituted with an ethyl acetate group and a benzamide moiety, which includes an amino, chloro, and methoxy functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-(4-amino-5-chloro-2-methoxybenzamido)piperidin-1-yl)acetate typically involves multiple steps:

    Formation of the Benzamide Moiety: The initial step involves the synthesis of 4-amino-5-chloro-2-methoxybenzoic acid, which is then converted to its corresponding benzoyl chloride using thionyl chloride.

    Coupling with Piperidine: The benzoyl chloride is then reacted with piperidine to form the benzamide intermediate.

    Introduction of the Ethyl Acetate Group: The final step involves the esterification of the piperidine nitrogen with ethyl bromoacetate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-purity reagents to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(4-amino-5-chloro-2-methoxybenzamido)piperidin-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Ethyl 2-(4-(4-amino-5-chloro-2-methoxybenzamido)piperidin-1-yl)acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-(4-amino-5-chloro-2-methoxybenzamido)piperidin-1-yl)acetate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or activating their activity. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    4-amino-5-chloro-2-methoxybenzamide: Shares the benzamide moiety but lacks the piperidine and ethyl acetate groups.

    Ethyl 2-(4-(4-amino-5-chloro-2-methoxybenzamido)piperidin-1-yl)propanoate: Similar structure with a propanoate group instead of acetate.

Uniqueness

Ethyl 2-(4-(4-amino-5-chloro-2-methoxybenzamido)piperidin-1-yl)acetate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H24ClN3O4

Molecular Weight

369.8 g/mol

IUPAC Name

ethyl 2-[4-[(4-amino-5-chloro-2-methoxybenzoyl)amino]piperidin-1-yl]acetate

InChI

InChI=1S/C17H24ClN3O4/c1-3-25-16(22)10-21-6-4-11(5-7-21)20-17(23)12-8-13(18)14(19)9-15(12)24-2/h8-9,11H,3-7,10,19H2,1-2H3,(H,20,23)

InChI Key

LSLQRZTYCUKARG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2OC)N)Cl

Origin of Product

United States

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